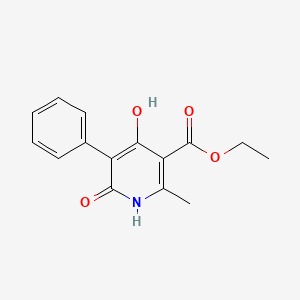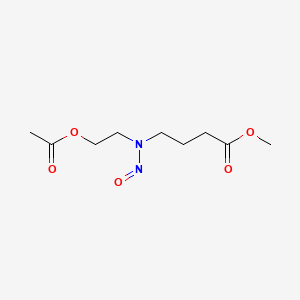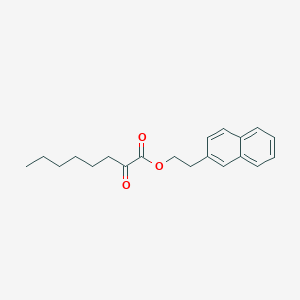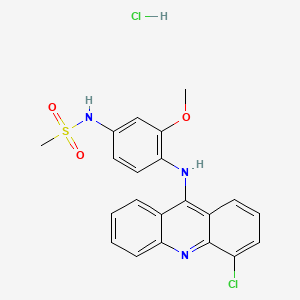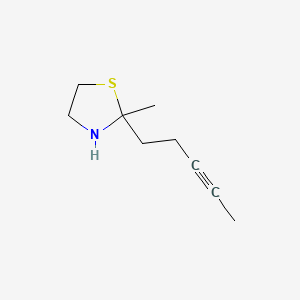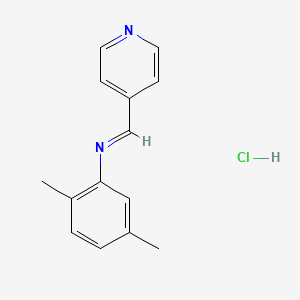
2,5-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride is an organic compound with a complex structure that includes both aromatic and heterocyclic elements
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride typically involves the condensation of 2,5-dimethylbenzenamine with 4-pyridinecarboxaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete condensation. The resulting Schiff base is then treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through crystallization and recrystallization techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The Schiff base structure allows it to form reversible covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylbenzenamine: A precursor in the synthesis of the target compound.
4-Pyridinecarboxaldehyde: Another precursor used in the condensation reaction.
2,5-Dimethyl-N-(4-pyridinylmethylene)benzenamine: The Schiff base form before conversion to the monohydrochloride salt.
Uniqueness
2,5-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride is unique due to its combined aromatic and heterocyclic structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
75273-89-1 |
|---|---|
Fórmula molecular |
C14H15ClN2 |
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
N-(2,5-dimethylphenyl)-1-pyridin-4-ylmethanimine;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c1-11-3-4-12(2)14(9-11)16-10-13-5-7-15-8-6-13;/h3-10H,1-2H3;1H |
Clave InChI |
HXGMLESEFBZCBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)N=CC2=CC=NC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl[(4-methoxyphenyl)methyl]stannane](/img/structure/B14441041.png)

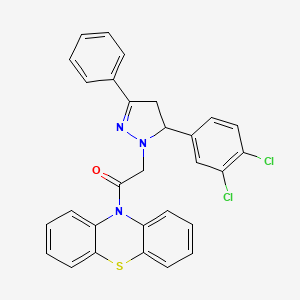
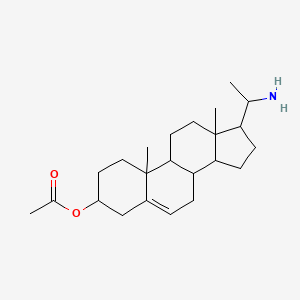
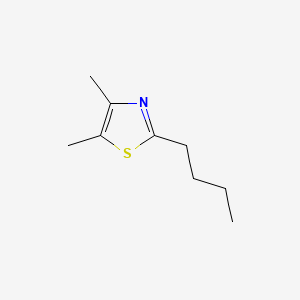
![Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester](/img/structure/B14441076.png)
